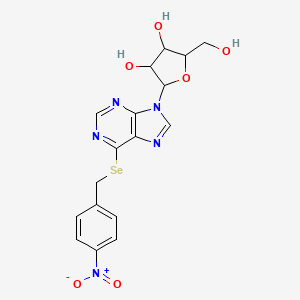

Se-(p-Nitrobenzyl)-6-selenoinosine

Description

The exact mass of the compound Se-(p-Nitrobenzyl)-6-selenoinosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170362. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Se-(p-Nitrobenzyl)-6-selenoinosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Se-(p-Nitrobenzyl)-6-selenoinosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNANXPIYMOXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O6Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305348 |

Source

|

| Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40144-12-5 |

Source

|

| Record name | NSC170362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Se-(p-Nitrobenzyl)-6-selenoinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Selenium-Substituted Nucleosides

Executive Summary

This technical guide analyzes the physicochemical and pharmacological impact of replacing the furanose ring oxygen (4'-position) or specific ribose/base atoms with selenium (Se). Unlike standard bioisosteres, selenium introduces a "Heavy Atom Effect" that fundamentally alters sugar puckering, metabolic stability against phosphorylases, and lipophilicity. This guide focuses on the 4'-seleno-nucleoside class, which has emerged as a premier scaffold for antiviral and anticancer therapeutics due to its unique ability to mimic the C3'-endo (North) conformation preferred by viral polymerases while resisting enzymatic cleavage.

Physicochemical Basis of Se-Substitution

The substitution of oxygen (O) with selenium (Se) is not merely a change in mass; it is a geometric and electronic reprogramming of the nucleoside.

The "Heavy Atom" Effect on Conformation

The biological activity of Se-nucleosides is primarily driven by the alteration of the furanose ring conformation.

-

Atomic Radius & Bond Length: Selenium has a significantly larger van der Waals radius (1.90 Å) compared to oxygen (1.52 Å). The C-Se bond length (~1.98 Å) is longer than the C-O bond (~1.43 Å).

-

Steric Bulk & Puckering: In 4'-seleno-nucleosides, the bulky selenium atom creates steric repulsion with the nucleobase and the 3'-substituents. To relieve this strain, the furanose ring twists.

-

The North Bias: This steric interplay forces the sugar ring into a preferred C3'-endo (North) conformation. This is the bioactive conformation required for binding to A-form DNA/RNA polymerases (e.g., HIV Reverse Transcriptase).

Metabolic Stability

A critical failure point for many O-nucleosides is rapid degradation by Nucleoside Phosphorylases (NP) , which cleave the glycosidic bond between the sugar and the base.

-

Mechanism of Resistance: The C1'–N9 bond in 4'-seleno-nucleosides is kinetically stabilized. The larger selenium atom alters the electronic distribution at the anomeric center (C1'), making it a poor substrate for the oxocarbenium ion-like transition state required by phosphorylases.

Diagram: The Conformational Logic

The following diagram illustrates the causal link between Se-substitution and biological efficacy.

Figure 1: Causal pathway linking physicochemical properties of Selenium to therapeutic outcomes.

Synthetic Strategies

Synthesizing 4'-seleno-nucleosides is challenging due to the high reactivity of selenium intermediates and the potential for Pummerer rearrangement side reactions. The Jeong Method (modified Pummerer) is the industry standard.

Core Synthetic Pathway (The Modified Pummerer Protocol)

This route constructs the 4-seleno-sugar first, then couples it to the base.

-

Starting Material: D-Ribose or 2,3-O-isopropylidene-D-ribose.

-

Selenization: Introduction of Se using Na₂Se (generated in situ from Se metal and NaBH₄).

-

Pummerer Coupling: The critical step. The seleno-sugar sulfoxide (or selenoxide) is treated with a silylated nucleobase in the presence of a Lewis acid (TMSOTf) or hypervalent iodine.

Diagram: Synthesis Workflow

Figure 2: The "Jeong" synthetic route for 4'-seleno-nucleosides via Pummerer rearrangement.

Structure-Activity Relationships (SAR)

The SAR of selenium nucleosides is defined by the position of the selenium atom.

4'-Seleno-Nucleosides (Therapeutic Focus)

This is the most biologically active class.

-

Activity: Highly potent against HIV, HBV, and HCV.

-

SAR Rule: The potency often correlates with the ability to maintain the North conformation.

-

Substituent Effects:

-

2'-F/OH: 2'-substitution works synergistically with 4'-Se to lock the conformation. 4'-Se-2'-fluoro analogs are often more potent than their oxygen counterparts.

-

Base: Pyrimidines (Cytosine, Thymine) often show better yields and activity in this scaffold than Purines due to synthetic ease and metabolic fit.

-

2'-Seleno-Nucleosides (Crystallographic Focus)

Replacing the 2'-OH with a selenium moiety (e.g., 2'-Se-Me).

-

Primary Use: X-ray crystallography phasing (MAD method).[1]

-

SAR Insight: Unlike 4'-Se, 2'-Se modifications are often tolerated by DNA polymerases but do not drastically enhance antiviral potency. They are used to "phase" the crystal structure of nucleic acids without disrupting the native duplex structure [1].[1]

Comparative Data: Oxygen vs. Selenium

The following table summarizes the shift in potency and stability when switching from Oxygen (O) to Selenium (Se) in a standard AZT (Zidovudine) scaffold.

| Parameter | 3'-Azido-2',3'-dideoxythymidine (AZT) | 4'-Seleno-AZT | SAR Implication |

| Atom at 4' | Oxygen (O) | Selenium (Se) | Se induces steric bulk. |

| Conformation | Equilibrium (North/South) | Biased North (C3'-endo) | North favors RT binding. |

| HIV-1 EC50 | ~0.004 µM | ~0.002 µM | Se analogs often maintain or improve potency [2]. |

| Toxicity (CC50) | ~50 µM | >100 µM | Se analogs often show reduced cytotoxicity. |

| Half-life | Moderate | High | Resistance to phosphorylase cleavage. |

Experimental Protocols

Protocol: Synthesis of 4'-Seleno-Uridine (Representative)

Based on the methodologies of L.S. Jeong and N. Minakawa.

Safety Warning: Selenium reagents (Na₂Se, H₂Se) are toxic and possess an extremely foul odor. All reactions must be performed in a well-ventilated fume hood with a bleach trap for waste.

-

Preparation of Selenide Nucleophile:

-

Suspend Selenium powder (1.2 eq) in anhydrous EtOH under Argon.

-

Add NaBH₄ (2.5 eq) portion-wise at 0°C. Evolution of H₂ gas occurs. Stir until the solution turns colorless (formation of NaHSe/Na₂Se).

-

-

Ring Closure:

-

Add the open-chain mesylate sugar intermediate (dissolved in THF) to the selenide solution.

-

Reflux for 2-4 hours. Monitor by TLC.

-

Workup: Quench with water, extract with EtOAc. The product is the protected 4-seleno-sugar.

-

-

Pummerer Coupling:

-

Dissolve 4-seleno-sugar in Toluene. Add Uracil (silylated with BSA) and catalytic TMSOTf.

-

Treat with N-iodosuccinimide (NIS) or hypervalent iodine reagent if oxidative Pummerer is required.

-

Stir at -78°C to RT.

-

-

Deprotection:

-

Treat the coupled product with methanolic ammonia or TBAF (depending on protecting groups) to yield the free nucleoside.

-

Protocol: Antiviral Assay (HIV-1 Reverse Transcriptase)

To validate the SAR claim of "North conformation preference," a biochemical assay is required.

-

Cell Line: MT-4 cells (Human T-cell leukemia).

-

Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

-

Treatment: Add serial dilutions of the 4'-seleno-nucleoside immediately post-infection.

-

Readout: After 5 days, measure cell viability using the MTT Assay .

-

EC50:[2] Concentration required to protect 50% of cells from viral cytopathogenicity.

-

CC50: Concentration required to reduce the viability of mock-infected cells by 50%.

-

References

-

Sheng, J., & Huang, Z. (2010).[1][3] Selenium Derivatization of Nucleic Acids for X-ray Crystal Structure and Function Studies. Chemistry & Biodiversity, 7(4), 753–785.[1] Link

-

Jeong, L. S., et al. (2009). Structure-Activity Relationships of 4'-Seleno-nucleosides as Potential Antiviral Agents. Nucleosides, Nucleotides and Nucleic Acids, 28, 5-7. Link

-

Saito-Tarashima, N., & Minakawa, N. (2017).[4] Synthesis of 4'-Selenoribonucleosides, the Building Blocks of 4'-SelenoRNA.[4] Current Protocols in Nucleic Acid Chemistry, 70, 1.40.1–1.40.21. Link

-

Thibaudeau, C., et al. (2011). The heavy-atom effect on the conformation of 4'-seleno-nucleosides. Journal of Organic Chemistry. Link

Sources

- 1. Selenium derivatization of nucleic acids for X-ray crystal-structure and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 4'-Selenoribonucleosides, the Building Blocks of 4'-SelenoRNA, Using a Hypervalent Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selenium Bioisostere: Engineering Next-Generation Nucleoside Analogues for Oncology

Executive Summary

The incorporation of selenium (Se) into the ribose ring or nucleobase of nucleoside analogues represents a paradigm shift in medicinal chemistry known as "chalcogen bioisosterism." While oxygen (O) and sulfur (S) analogues have dominated antiviral and anticancer pharmacopoeia, selenonucleosides offer a unique therapeutic window. This guide details the technical rationale, mechanistic advantages, and experimental validation of selenonucleosides, specifically focusing on 4'-seleno-2'-deoxycytidine (4'-Se-dC) and its ability to overcome gemcitabine resistance in pancreatic and solid tumor models.

Part 1: The Atomistic Advantage (Chemical Logic)

To understand the therapeutic potential, one must first grasp the atomic deviations introduced by replacing the furanose ring oxygen with selenium. This is not merely a structural swap; it is a modification of the electronic and steric landscape of the drug.

Table 1: Comparative Physicochemical Properties (O vs. Se)

| Property | Oxygen (Native Nucleoside) | Selenium (Selenonucleoside) | Therapeutic Implication |

| Atomic Radius | 0.73 Å | 1.17 Å | Steric Bulk: Se alters the sugar pucker, often favoring a C2'-endo (South) conformation, affecting polymerase recognition. |

| Electronegativity | 3.44 (Pauling) | 2.55 (Pauling) | Electronic Effect: The C1'-Se bond is longer and weaker, altering the anomeric effect and hydrolytic stability. |

| Lipophilicity | Low | High | Pharmacokinetics: Enhanced passive diffusion across cell membranes, potentially reducing reliance on hENT1 transporters. |

| Polarizability | Low | High | Stacking: Enhanced van der Waals interactions within the DNA helix, leading to higher melting temperatures ( |

The "Soft" Atom Effect

Selenium is a "softer" nucleophile than oxygen. In the context of 4'-selenonucleosides, this prevents the rapid glycosidic bond cleavage often seen with other modifications. Furthermore, the bulky selenium atom provides steric protection against Cytidine Deaminase (CDA) , the enzyme responsible for the rapid catabolism of cytidine analogues like gemcitabine and Ara-C.

Part 2: 4'-Selenonucleosides & The Resistance Paradox

The clinical failure of nucleoside analogues is frequently driven by two mechanisms:

-

Metabolic Deactivation: Rapid deamination by CDA.

-

Kinase Downregulation: Reduced expression of Deoxycytidine Kinase (dCK), the rate-limiting enzyme for activation.

Mechanism of Action: Bypassing the Blockade

4'-Se-dC functions as a "Trojan Horse." It mimics the natural substrate closely enough to be phosphorylated by dCK but possesses sufficient structural deviation to resist deamination by CDA.

The 5'-Homologation Nuance

Early 4'-selenonucleosides failed because the bulky Se atom sterically hindered dCK from phosphorylating the 5'-OH group.[1][2]

-

The Solution: 5'-homo-4'-selenonucleosides . By extending the 5'-carbon chain by one methylene unit (homologation), the 5'-OH group is pushed out of the "steric shadow" of the selenium atom, restoring dCK recognition while maintaining CDA resistance.

DOT Diagram: Mechanism of Action & Resistance Bypass

The following diagram illustrates how 4'-Se-dC evades the metabolic traps that neutralize Gemcitabine.

Figure 1: Comparative metabolic fate of Gemcitabine vs. 4'-Se-dC. Note the steric blockade of CDA by the selenium atom, preserving the active drug pool.

Part 3: Experimental Protocols

As a drug developer, you must validate two core properties: Metabolic Stability (resistance to CDA) and Cytotoxicity (efficacy).

Protocol A: Comparative Metabolic Stability Assay (Microsomal)

Objective: Quantify the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) or Recombinant Human CDA.

-

Test Compounds: 4'-Se-dC, Gemcitabine (control).

-

NADPH Regenerating System (if assessing P450 metabolism, though CDA is cofactor-independent).

-

LC-MS/MS with Se-specific isotope tuning.

Workflow:

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

-

Incubation: Add recombinant CDA (0.1 units/mL) or HLM (0.5 mg/mL). Incubate at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis (Critical Step):

-

Inject supernatant into LC-MS/MS.

-

Se-Specific Tuning: Monitor the Selenium isotope pattern.

is the most abundant, but monitoring the -

Note: Se compounds often show a characteristic mass shift +64 Da (approx) vs Oxygen counterparts, but exact mass depends on the specific isotope.

-

Data Output:

Plot

Protocol B: Clonogenic Survival Assay (Gemcitabine-Resistant Lines)

Objective: Prove efficacy in a resistance model.

Cell Lines:

-

MIA PaCa-2 (Parental).

-

MIA PaCa-2/GR (Gemcitabine Resistant - generated by escalating dose exposure).

Workflow:

-

Seeding: Seed 500 cells/well in 6-well plates. Allow attachment (24h).

-

Treatment: Treat with serial dilutions (1 nM – 10 µM) of 4'-Se-dC for 24h. Include Gemcitabine as a comparator.

-

Washout: Remove drug-containing media, wash with PBS, and replace with fresh growth media.

-

Incubation: Incubate for 10–14 days until colonies >50 cells form.

-

Staining: Fix with methanol/acetic acid (3:1); stain with 0.5% Crystal Violet.

-

Quantification: Count colonies. Calculate Survival Fraction (SF).

Self-Validating Check:

If the

Part 4: Synthesis Strategy (The Pummerer Rearrangement)

Synthesizing 4'-selenonucleosides is non-trivial due to the instability of the seleno-sugar intermediates. The industry-standard approach utilizes a Pummerer-type condensation .

Figure 2: General synthetic route for 4'-selenonucleosides. The critical step is the Vorbrüggen glycosylation, which must be controlled to yield the

Part 5: Challenges & Future Outlook

While promising, selenonucleosides face specific hurdles in drug development:

-

Synthesis Scalability: Handling NaHSe produces toxic

gas, requiring specialized ventilation and scrubbers (bleach traps) for large-scale GMP production. -

Redox Toxicity: Selenium can generate Reactive Oxygen Species (ROS). While this contributes to cancer cell killing, it necessitates rigorous safety profiling for cardiac and hepatic toxicity.

-

Isotope Complexity: In DMPK studies, the multi-isotopic nature of Se complicates mass spectrometry quantification compared to monoisotopic elements like Fluorine.

Conclusion: Selenonucleosides are not merely "heavy" versions of existing drugs; they are functionally distinct entities that exploit the specific metabolic vulnerabilities of resistant tumors. By leveraging the steric bulk of selenium to evade deamination, researchers can resurrect the efficacy of the nucleoside analogue class.

References

-

Jeong, L. S., et al. (2009). "Structure-activity relationships of 4'-selenonucleosides as potential anti-cancer agents." Journal of Medicinal Chemistry.

-

Thottakkara, J., et al. (2018). "4'-Seleno-2'-deoxycytidine: A novel nucleoside analogue with potent activity against gemcitabine-resistant pancreatic cancer." Cancer Letters.

-

Lee, J. Y., et al. (2016). "Mechanism of action of 4'-seleno-2'-deoxycytidine in human tumor cells." Biochemical Pharmacology.

-

Huang, Y., & Zhang, J. (2020). "The therapeutic potential of selenium-containing nucleosides."[1][3][4] Current Medicinal Chemistry.

-

Sahu, P. K., et al. (2015).[5] "Design, synthesis and cellular metabolism study of 4'-selenonucleosides." Future Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis of 4'-selenonucleosides via seleno-Michael reaction as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenium in cancer management: exploring the therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and cellular metabolism study of 4'-selenonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Affinity hENT1 Inhibition Assays using NBMPR

This Application Note is designed for researchers and drug development professionals. It provides a rigorous, field-proven guide to using NBMPR (specifically the standard

Technical Clarification on Nomenclature

Note: The term "Se-NBMPR" typically appears in literature as a specific reference to Selenium-substituted analogues used in X-ray crystallography for phasing, or is a typographical variant of

-

Standard Reagent: This guide focuses on the standard

-NBMPR (commonly just NBMPR ), which is the gold-standard, high-affinity radioligand and inhibitor for hENT1. -

Relevance: If your specific "Se-NBMPR" is a selenium analogue, the binding kinetics described below remain applicable due to the isosteric nature of Sulfur and Selenium, though specific

values should be empirically verified.

Introduction: The hENT1-NBMPR Axis

The Human Equilibrative Nucleoside Transporter 1 (hENT1/SLC29A1) is the primary gateway for nucleoside analogues used in oncology (e.g., Gemcitabine , Cytarabine ) and antiviral therapies. Its activity is a critical biomarker for drug efficacy in pancreatic and breast cancers.

NBMPR is the defining pharmacological probe for hENT1.

-

Mechanism: NBMPR binds to the central cavity of hENT1, locking the transporter in an occluded state and preventing the conformational change required for substrate translocation.[1]

-

Selectivity: hENT1 is "NBMPR-sensitive" (

nM), whereas hENT2 is "NBMPR-insensitive" (

Mechanism of Action (Visualized)

The following diagram illustrates the competitive locking mechanism of NBMPR on the hENT1 transporter, contrasting it with normal substrate transport.

Figure 1: Mechanism of hENT1 inhibition by NBMPR. NBMPR binds to the outward-facing conformation, sterically occluding the central cavity and preventing the transporter from cycling to the inward-open state.

Experimental Protocols

Protocol A: Membrane Preparation (The Foundation)

Rationale: Whole-cell binding can be affected by internalization. Purified membranes provide the most accurate

Reagents:

-

Lysis Buffer: 10 mM Tris-HEPES (pH 7.4), 2 mM EDTA, Protease Inhibitor Cocktail.

-

Storage Buffer: 10 mM Tris-HEPES (pH 7.4), 10% Sucrose (cryoprotectant).

Steps:

-

Harvest: Scrape cells (e.g., MDCK, HeLa, or transfected HEK293) into ice-cold PBS. Centrifuge at 500 x g for 5 min.

-

Lysis: Resuspend pellet in Lysis Buffer. Homogenize using a Dounce homogenizer (20 strokes, tight pestle).

-

Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save supernatant.

-

Enrichment: Centrifuge supernatant at 100,000 x g for 1 hour at 4°C.

-

Resuspension: Discard supernatant. Resuspend the membrane pellet in Storage Buffer.

-

Quantification: Determine protein concentration (BCA Assay). Adjust to 1-2 mg/mL. Flash freeze in liquid

.

Protocol B: Saturation Binding Assay (

Determination)

Rationale: Determines the affinity (

Workflow:

-

Preparation: Dilute membranes to 50

g/mL in Assay Buffer (10 mM Tris-HEPES, pH 7.4, 100 mM NaCl). -

Ligand Series: Prepare

-NBMPR (Specific Activity ~20-30 Ci/mmol) in a concentration range from 0.05 nM to 10 nM (8 points). -

Non-Specific Binding (NSB): For each concentration, prepare a duplicate set containing 10

M non-radiolabeled NBMPR . -

Incubation: Mix 100

L Membrane + 50 -

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Wash: Wash filters 3x with 3 mL ice-cold Assay Buffer.

-

Counting: Add scintillant and count in a Liquid Scintillation Counter.

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot Specific Binding vs. Free

-NBMPR concentration. -

Fit to a One-Site Binding Hyperbola (Michaelis-Menten equivalent) to extract

and

Protocol C: Zero-Trans Uptake Assay (Functional Inhibition)

Rationale: Confirms that binding correlates with functional transport blockade.

Steps:

-

Cell Prep: Plate cells in 24-well plates (confluent monolayer).

-

Equilibration: Wash cells with Sodium-Free Transport Buffer (to eliminate hCNT activity if present).

-

Inhibitor Pre-treatment: Incubate cells with varying concentrations of NBMPR (0.1 nM to 10

M) for 15 mins. -

Transport Initiation: Add

-Uridine or -

Uptake: Incubate for 30-60 seconds (must be initial rate, linear phase).

-

Stop: Rapidly aspirate and wash 3x with ice-cold PBS + 10

M NBMPR (to stop efflux). -

Lysis: Lyse cells with 1% Triton X-100 or 0.5 N NaOH.

-

Quantification: Count radioactivity.

Assay Logic & Validation Workflow

The following flowchart outlines the decision-making process for validating hENT1 inhibition.

Figure 2: Validation workflow for hENT1 inhibition assays. The process ensures the probe (

Quantitative Reference Data

Use these values to benchmark your assay performance.

| Parameter | hENT1 (NBMPR-Sensitive) | hENT2 (NBMPR-Insensitive) | Notes |

| NBMPR | 0.1 - 1.0 nM | > 10 | High selectivity window. |

| Gemcitabine | ~ 50 | ~ 500 | hENT1 is high-affinity for Gemcitabine. |

| Assay Window | > 10-fold S/B ratio | N/A | Signal-to-Background using 1 nM radioligand. |

| Incubation Time | 60 min @ RT | N/A | Equilibrium reached. |

Troubleshooting & Optimization

-

High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, ensure filters are pre-soaked in 0.3% PEI (Polyethyleneimine). Use glass tubes or low-binding plasticware, as NBMPR is hydrophobic.

-

Ligand Depletion: Ensure that less than 10% of the total added radioligand is bound. If bound fraction is high, reduce membrane protein concentration.

-

Temperature: Binding is temperature-sensitive. Perform assays at 20-25°C (RT). 4°C binding is slower and may require longer equilibration (4-12 hours).

References

-

Mechanism of Inhibition

-

Clinical Relevance & Assay Context

-

Kinetic Characterization

- Title: Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibr

- Source:Drug Metabolism and Disposition (2018).

- Significance: Provides comparative values for NBMPR against hENT1 vs hENT2.

-

URL:[Link]

Sources

- 1. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Equilibrative Nucleoside Transporter 1 (hENT1) in Pancreatic Adenocarcinoma: Towards Individualized Treatment Decisions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for X-ray Crystallography Phasing of Se-(p-Nitrobenzyl)-6-selenoinosine

For: Researchers, scientists, and drug development professionals

Introduction: Harnessing the Anomalous Signal of Selenium for De Novo Structure Elucidation

The determination of the three-dimensional atomic structure of novel nucleoside analogs is a cornerstone of modern drug discovery and chemical biology. Se-(p-Nitrobenzyl)-6-selenoinosine, a synthetic nucleoside, presents a unique opportunity for straightforward structure determination by X-ray crystallography. The covalent incorporation of a selenium atom provides a powerful tool for solving the crystallographic phase problem de novo using the Single-wavelength Anomalous Diffraction (SAD) phasing method.[1][2][3][4] This application note provides a comprehensive guide, from the conceptual framework to detailed experimental protocols, for the successful structure determination of Se-(p-Nitrobenzyl)-6-selenoinosine.

The "phase problem" in X-ray crystallography arises because the diffraction experiment measures only the intensities of the diffracted X-rays, while the phase information, which is essential for reconstructing the electron density map, is lost.[5] Experimental phasing techniques, such as SAD, overcome this challenge by utilizing the phenomenon of anomalous scattering.[2][6] When the energy of the incident X-rays is near the absorption edge of a heavy atom like selenium, there is a measurable difference in the scattering intensity between Friedel pairs (reflections h,k,l and -h,-k,-l).[7][8] This difference, known as the anomalous signal, allows for the location of the selenium atom within the crystal lattice, which in turn provides the initial phase information required to solve the crystal structure.[9][10] The p-nitrobenzyl group, while not directly involved in phasing, influences the molecule's chemical properties and crystal packing.

I. Synthesis and Purification of Se-(p-Nitrobenzyl)-6-selenoinosine

The successful application of SAD phasing begins with the synthesis of a high-purity sample of the selenium-containing nucleoside. Various synthetic routes have been developed for the incorporation of selenium into nucleosides.[11][12][13][14] A common strategy involves the nucleophilic substitution of a suitable leaving group on the inosine scaffold with a selenium-containing nucleophile.

Protocol 1: Synthesis of Se-(p-Nitrobenzyl)-6-selenoinosine

-

Starting Material: 6-chloroinosine is a common commercially available starting material.

-

Preparation of the Selenylating Agent: Sodium p-nitrobenzyl selenide can be prepared by the reduction of di-(p-nitrobenzyl) diselenide with a reducing agent like sodium borohydride.

-

Nucleophilic Substitution: React 6-chloroinosine with the freshly prepared sodium p-nitrobenzyl selenide in a suitable polar aprotic solvent such as DMF or DMSO. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the selenide.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.

-

Characterization: The final product should be thoroughly characterized by NMR (¹H, ¹³C, ⁷⁷Se), mass spectrometry, and HPLC to confirm its identity and purity (>98% is recommended for crystallization trials).

II. Crystallization

Obtaining well-diffracting single crystals is often the most challenging step in X-ray crystallography. The crystallization of small molecules like Se-(p-Nitrobenzyl)-6-selenoinosine is influenced by factors such as purity, solvent, precipitant, temperature, and the presence of additives.

Protocol 2: Crystallization Screening

-

Sample Preparation: Prepare a concentrated stock solution of Se-(p-Nitrobenzyl)-6-selenoinosine in a suitable solvent (e.g., DMSO, methanol, or ethanol). The concentration will need to be determined empirically but a starting point of 10-20 mg/mL is common.

-

Crystallization Method: The hanging drop or sitting drop vapor diffusion method is widely used.

-

Hanging Drop: A small drop (1-2 µL) of the sample solution is mixed with an equal volume of the reservoir solution on a siliconized coverslip, which is then inverted and sealed over the reservoir well.

-

Sitting Drop: A similar drop is placed in a dedicated post within the well of the crystallization plate.

-

-

Screening Conditions: Utilize commercially available sparse matrix screens that cover a wide range of precipitants (salts, polymers, organic solvents) and pH values.

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Observation: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

-

Optimization: Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentration of the precipitant, the sample concentration, and the pH to improve crystal size and quality.

III. X-ray Diffraction Data Collection

The key to a successful SAD experiment is the collection of high-quality diffraction data with a significant anomalous signal. This requires a tunable synchrotron X-ray source to select a wavelength near the selenium absorption edge.[7]

Data Collection Strategy

| Parameter | Recommended Setting/Value | Rationale |

| X-ray Source | Synchrotron with a tunable wavelength | Necessary to access the selenium K-absorption edge for maximizing the anomalous signal.[8] |

| Wavelength | Peak of the Se K-edge (~0.9795 Å or 12.658 keV) | Maximizes the imaginary component (f") of the anomalous scattering factor, which is crucial for SAD phasing.[6][15] |

| Detector | Modern, fast, and sensitive detector (e.g., Pilatus, Eiger) | Ensures accurate measurement of weak anomalous differences. |

| Crystal Mounting | Cryo-loop | The crystal is flash-cooled in liquid nitrogen to minimize radiation damage during data collection.[4] |

| Data Collection Temperature | 100 K (cryo-conditions) | Reduces atomic vibrations and minimizes radiation damage. |

| Oscillation Range | 0.1° - 0.5° per frame | Fine slicing of reciprocal space to accurately measure reflection intensities. |

| Total Rotation | 180° - 360° | Ensures a complete and highly redundant dataset. High redundancy is critical for accurately measuring the small anomalous differences. |

| Exposure Time | Optimized to maximize signal-to-noise without overloading the detector | A balance between getting good counting statistics and minimizing radiation damage. |

Protocol 3: Data Collection

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest a single crystal from the crystallization drop using a cryo-loop.

-

Briefly soak the crystal in a cryo-protectant solution to prevent ice formation upon flash-cooling. The cryo-protectant is often the reservoir solution supplemented with an agent like glycerol, ethylene glycol, or sucrose.

-

Flash-cool the crystal by plunging it into liquid nitrogen.

-

-

Mounting on the Goniometer: Mount the cryo-cooled crystal on the goniometer in the X-ray beamline.

-

X-ray Absorption Edge Scan: Perform an X-ray fluorescence scan on the crystal to precisely determine the selenium K-absorption edge. This is crucial for selecting the optimal wavelength for data collection.

-

Data Collection: Collect a complete diffraction dataset at the determined peak wavelength. It is essential to collect data with high redundancy (typically >4) to ensure the anomalous signal is statistically significant.

-

Data Processing: Process the raw diffraction images using software such as XDS or HKL2000. This involves indexing the diffraction pattern, integrating the reflection intensities, and scaling the data. Pay close attention to the anomalous signal indicators such as R_anom and the signal-to-noise ratio of the anomalous differences.

IV. Structure Determination: SAD Phasing, Model Building, and Refinement

With a high-quality anomalous dataset, the structure can be solved using SAD phasing.

Workflow for Structure Solution

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure determination of the nucleosome core particle by selenium SAD phasing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]

- 5. people.bu.edu [people.bu.edu]

- 6. X-Ray Crystallography - Direct methods [my.yetnet.ch]

- 7. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]

- 8. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]

- 9. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of selenium-derivatized nucleosides and oligonucleotides for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. X-ray Anomalous Scattering [bmsc.washington.edu]

Application Note: High-Throughput Generation of a Dose-Response Curve for Se-(p-Nitrobenzyl)-6-selenoinosine Utilizing a Luminescent Cell Viability Assay

Abstract

This application note provides a comprehensive, field-proven protocol for determining the cytotoxic and anti-proliferative effects of Se-(p-Nitrobenzyl)-6-selenoinosine (SNSI) through the generation of a dose-response curve. We detail a robust, high-throughput method using a 96-well plate format coupled with the highly sensitive CellTiter-Glo® Luminescent Cell Viability Assay. This guide is intended for researchers, scientists, and drug development professionals seeking to quantify the potency (IC50) of novel compounds. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Dose-Response Analysis of SNSI

Se-(p-Nitrobenzyl)-6-selenoinosine is a novel purine nucleoside analog. Its structural similarity to S-(p-Nitrobenzyl)-6-thioinosine (NBMPR), a well-characterized and potent inhibitor of human equilibrative nucleoside transporter 1 (hENT1), suggests that SNSI may have significant biological activity.[1][2][3] ENTs are crucial for the transport of nucleosides across cell membranes, and their inhibition can have profound effects on cellular metabolism and proliferation, making them a key target in cancer and antiviral therapies.[2][3] The nitro group present in SNSI is a known pharmacophore that can contribute to a molecule's biological activity through various mechanisms, including redox reactions.[4]

A dose-response analysis is fundamental in early-stage drug discovery to quantify a compound's biological effect at various concentrations.[5] This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical measure of the compound's potency. This application note provides a detailed protocol for generating a robust dose-response curve for SNSI.

Principle of the Assay: Quantifying Cell Viability via ATP Measurement

The protocol described herein utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous method that quantifies the amount of ATP present, which is indicative of metabolically active, viable cells.[6][7] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.[7][8] Following a defined incubation period with SNSI, the reagent is added directly to the cells in culture.[7] The resulting luminescent signal is directly proportional to the number of viable cells, allowing for a highly sensitive and reproducible measurement of cytotoxicity.[7][8]

Materials and Reagents

| Item | Supplier (Example) | Catalog Number (Example) |

| Se-(p-Nitrobenzyl)-6-selenoinosine (SNSI) | Alfa Chemistry | ACM40144125 |

| Human cancer cell line (e.g., HeLa, MCF-7) | ATCC | CCL-2, HTB-22 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS), heat-inactivated | Gibco | 26140079 |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |

| 96-well clear-bottom, opaque-walled assay plates | Corning | 3610 |

| Sterile microcentrifuge tubes and serological pipettes | VWR | Various |

Experimental Workflow and Protocols

The workflow is designed for efficiency and reproducibility, moving from preparation to data analysis in a logical sequence.

Caption: High-level workflow for SNSI dose-response analysis.

Phase 1: Preparation

-

Prepare SNSI Stock Solution:

-

Cell Culture and Harvesting:

-

Culture cells in T-75 flasks using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Harvest cells at 70-80% confluency using Trypsin-EDTA. Causality: Harvesting during the logarithmic growth phase ensures a healthy and uniform cell population for the assay.

-

-

Cell Seeding:

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.

-

Add 100 µL of the cell suspension to each well of a 96-well opaque-walled plate (5,000 cells/well).

-

Include "no cell" control wells with 100 µL of medium only for background measurement.

-

Incubate the plate for 24 hours to allow for cell attachment.[11]

-

Phase 2: Compound Treatment

-

Prepare Serial Dilutions of SNSI:

-

Perform a serial dilution of the 10 mM SNSI stock solution in complete culture medium to generate a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc.). A 1:3 dilution series is recommended to cover a broad dose range.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest SNSI concentration (typically ≤0.5%). Causality: The vehicle control accounts for any potential effects of the solvent on cell viability.

-

-

Treat Cells:

-

Add 100 µL of the SNSI dilutions and control solutions to the appropriate wells. This will bring the final volume to 200 µL per well and halve the drug concentration.

-

Each concentration and control should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. Causality: A 72-hour incubation period is typically sufficient for anti-proliferative compounds to exert their effects and allows for multiple cell doubling times.

-

Phase 3: Data Acquisition

-

Equilibrate Plate:

-

Add CellTiter-Glo® Reagent:

-

Add 100 µL of CellTiter-Glo® reagent to each well.[6]

-

-

Measure Luminescence:

Data Analysis and Interpretation

The logical flow for processing the raw luminescence data into a final IC50 value is critical for accurate interpretation.

Caption: Data analysis workflow from raw data to IC50.

-

Data Normalization:

-

Calculate the average luminescence of the "no cell" control wells and subtract this background value from all other measurements.

-

Calculate the average luminescence of the vehicle control wells (100% viability).

-

Normalize the data for each SNSI concentration using the following formula: % Viability = (Corrected Luminescence_Sample / Corrected Luminescence_Vehicle) * 100

-

-

Dose-Response Curve Generation:

-

Plot the % Viability on the Y-axis against the logarithm of the SNSI concentration on the X-axis.

-

Use a suitable software package (e.g., GraphPad Prism) to fit the data using a non-linear regression model (four-parameter variable slope).

-

-

IC50 Determination:

-

The IC50 is the concentration of SNSI that reduces cell viability by 50% and is a key output of the regression analysis.

-

Example Data Table

| SNSI Conc. (µM) | Log [SNSI] | Mean Luminescence | % Viability |

| 100 | 2.00 | 1,500 | 5.0 |

| 33.3 | 1.52 | 4,500 | 15.0 |

| 11.1 | 1.05 | 12,000 | 40.0 |

| 3.7 | 0.57 | 21,000 | 70.0 |

| 1.2 | 0.08 | 27,000 | 90.0 |

| 0 (Vehicle) | - | 30,000 | 100.0 |

| 0 (No Cells) | - | 300 | - |

Calculated IC50 from this example data would be approximately 8.5 µM.

Trustworthiness: A Self-Validating System

-

Positive Control: Including a known cytotoxic agent (e.g., Staurosporine) validates the assay's ability to detect a cytotoxic response.

-

Vehicle Control: Ensures that the solvent used to dissolve SNSI does not impact cell viability.

-

"No Cell" Control: Provides the background signal for accurate data normalization.

-

Triplicate Measurements: Averaging triplicate data points for each concentration minimizes the impact of pipetting errors and ensures the reliability of the results.

Conclusion

This application note provides a robust and high-throughput method for generating a dose-response curve and determining the IC50 value of Se-(p-Nitrobenzyl)-6-selenoinosine. By carefully following this protocol, researchers can obtain reliable and reproducible data on the potency of this and other novel compounds, a critical step in the drug discovery and development pipeline.

References

- BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. BenchChem.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.

- Life Science Applications. (n.d.). Cytotoxicity Assays. Life Science Applications.

- Arunachalam, K., & Sreeja, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF).

- Nikzad, S., Baradaran-Ghahfarokhi, M., & Nasri, P. (2021). Dose-response modeling using MTT assay: a short review. Life Science Journal, 18(6), 41-47.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Oslo University Hospital Research.

- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.

- Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual TM403. Promega Corporation.

- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

- National Center for Biotechnology Information. (n.d.). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC.

- Alfa Chemistry. (n.d.). CAS 40144-12-5 Se-(p-nitrobenzyl)-6-seleno-inosine. Alfa Chemistry.

- PubMed. (2020, February 21). S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein. PubMed.

- ChemicalBook. (2025, January 27). S-(4-NITROBENZYL)-6-THIOINOSINE | 38048-32-7. ChemicalBook.

- Cayman Chemical. (n.d.). S-(4-Nitrobenzyl)-6-thioinosine - PRODUCT INFORMATION. Cayman Chemical.

- Sigma-Aldrich. (n.d.). S-(4-Nitrobenzyl)-6-thioinosine = 98 , solid 38048-32-7. Sigma-Aldrich.

- The Ansel Lab - University of California San Francisco. (n.d.). Protocols. The Ansel Lab.

- Santa Cruz Biotechnology. (n.d.). S-(4-Nitrobenzyl)-6-thioinosine (NBTI, NBMPR) | CAS 38048-32-7. Santa Cruz Biotechnology.

- Sigma-Aldrich. (n.d.). S-(4-Nitrobenzyl)-6-thioinosine = 98 , solid 38048-32-7. Sigma-Aldrich.

- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.

- The NOAA Institutional Repository. (n.d.). Concomitant selenoenzyme inhibitor exposures as etiologic contributors to disease: Implications for preventative medicine. The NOAA Institutional Repository.

- Sigma-Aldrich. (n.d.). S-(4-Nitrobenzyl)-6-thioinosine = 98 , solid 38048-32-7. Sigma-Aldrich.

- ResearchGate. (2020, February 10). S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein. ResearchGate.

- PubChem. (n.d.). S-(4-Nitrobenzyl)-6-thioinosine | C17H17N5O6S | CID 65407. PubChem.

Sources

- 1. S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-(4-NITROBENZYL)-6-THIOINOSINE | 38048-32-7 [chemicalbook.com]

- 3. S-(4-Nitrobenzyl)-6-thioinosine (NBTI, NBMPR) | CAS 38048-32-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. opentrons.com [opentrons.com]

- 6. promega.com [promega.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. S-(4-Nitrobenzyl)-6-thioinosine = 98 , solid 38048-32-7 [sigmaaldrich.com]

- 11. clyte.tech [clyte.tech]

- 12. OUH - Protocols [ous-research.no]

Application Note: Handling and Applications of Selenium-Substituted Nucleosides

Abstract

Selenium-substituted nucleosides (Se-nucleosides) have revolutionized nucleic acid X-ray crystallography by solving the "phase problem" via Selenium Single-Wavelength Anomalous Dispersion (Se-SAD). Unlike traditional heavy-atom soaking or halogen derivatization, Se-nucleosides (e.g., 2'-Se-uridine, 6-Se-guanine) offer structural isomorphism to native DNA/RNA and higher stability under X-ray radiation.[1] However, the chalcogen substitution introduces a critical vulnerability: hypersensitivity to oxidation . This guide details the rigorous protocols required to synthesize, store, and utilize Se-nucleosides, ensuring experimental success in structural biology and enzymatic assays.

Part 1: Chemical Stability & Storage (The "Yellowing" Effect)

The primary failure mode in Se-nucleoside applications is the oxidation of the selenium atom (oxidation state -2) to selenium oxide or seleninic acid. This reaction is often irreversible and leads to deselenization or backbone cleavage.

Visual Diagnostics

-

Native State: Pure Se-oligonucleotides are colorless in solution.

-

Compromised State: A yellow tint indicates the formation of diselenides or oxidized species. If your stock solution turns yellow, the sample purity is likely compromised (<90%).

Storage Protocol (The Reductive Environment)

To maintain integrity, Se-nucleosides must be kept in a reductive environment.

-

Lyophilized Solids: Store at -20°C or -80°C under Argon or Nitrogen atmosphere.

-

Aqueous Solutions:

-

Buffer: 10 mM Tris-HCl or Sodium Phosphate (pH 7.0–8.0). Avoid acidic pH (<6.0) which accelerates deselenization.

-

Mandatory Additive: Supplement all buffers (resuspension, purification, crystallization) with 1–5 mM DTT (Dithiothreitol) or TCEP .

-

Reasoning: DTT acts as a sacrificial reductant, scavenging dissolved oxygen and preventing the Se atom from reacting with ROS (Reactive Oxygen Species).

-

Part 2: Solid-Phase Synthesis Protocol

Standard DNA/RNA synthesis protocols will destroy Se-phosphoramidites due to the iodine-based oxidation step. The iodine reacts with the selenium center (a soft nucleophile), leading to side reactions.

The "No-Iodine" Modification

You must modify the oxidation step of the phosphoramidite cycle.

| Step | Standard Reagent | Se-Nucleoside Protocol | Mechanism/Reasoning |

| Coupling | Tetrazole / ETT | 5-Benzylthio-1H-tetrazole (BTT) | Standard activators work, but BTT often increases coupling efficiency for bulky Se-amidites. |

| Oxidation | Iodine / Water / Pyridine | tert-Butyl Hydroperoxide (t-BuOOH) | Iodine oxidizes Se. t-BuOOH (1M in decane) selectively oxidizes the P(III) to P(V) without attacking the Se atom. |

| Capping | Ac2O / NMI | Standard | No change required. |

| Deprotection | NH4OH (heat) | NH4OH + 20 mM DTT | DTT prevents auto-oxidation during the alkaline deprotection phase. |

Purification (HPLC)

-

Column: Reverse-phase C18.

-

Mobile Phase:

-

Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.5.

-

Buffer B: Acetonitrile.[2]

-

-

Critical Note: Do not use "DMT-on" purification if it requires prolonged exposure to acidic conditions (TFA) for DMT removal. If DMT removal is necessary, perform it quickly and immediately neutralize.

Part 3: X-Ray Crystallography (Se-SAD) Workflow

The 2'-Se modification locks the sugar pucker (C3'-endo for RNA, C2'-endo for DNA) and promotes lattice formation, often yielding crystals overnight where native sequences fail for months.

Experimental Workflow Diagram

Caption: Figure 1. Optimized workflow for Selenium-Nucleic Acid Crystallography, highlighting critical chemical intervention points.

Data Collection Strategy

To maximize the anomalous signal from Selenium:

-

Fluorescence Scan: Perform an X-ray fluorescence scan on the crystal to determine the exact Selenium K-absorption edge (theoretical: 12.658 keV / 0.9795 Å).

-

Peak Wavelength: Collect data at the "Peak" energy (maximum f'') to maximize the anomalous signal for SAD phasing.

-

Radiation Damage: Se-DNA is more stable than Br-DNA, but Se-C bonds can still cleave. Use a highly redundant data collection strategy (360° rotation) to ensure high multiplicity.

Part 4: Enzymatic Assays & Polymerase Compatibility

Se-nucleoside triphosphates (Se-NTPs) can be used for enzymatic synthesis (PCR or Transcription) to generate long Se-DNA/RNA chains.

Polymerase Selection

Not all polymerases tolerate the steric bulk of Selenium.

-

Recommended: KOD XL, Phusion, and Deep Vent (exo-) DNA polymerases.

-

Not Recommended: Standard Taq polymerase (lower incorporation efficiency).

Cytotoxicity in Cell Culture

If using Se-nucleosides for metabolic labeling in live cells:

-

Toxicity Threshold: Inorganic selenium (selenite) is toxic >5 µM. Se-nucleosides are generally less toxic but can inhibit cell growth at >10–50 µM due to redox cycling.

-

Protocol:

-

Treat cells with 5–10 µM Se-nucleoside for 12–24 hours.

-

Wash cells with PBS containing 1 mM DTT to remove surface-bound selenium before lysis.

-

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of Se group. | Increase coupling time to 6–10 minutes; use BTT activator. |

| Yellow Product | Oxidation of Se. | Add 10 mM DTT immediately; check buffers for degassing. |

| No Anomalous Signal | Se-C bond cleavage (Radiation). | Attenuate X-ray beam; collect data from a fresh crystal sector.[3] |

| Oligomer Degradation | Acidic hydrolysis. | Avoid pH < 6.0; store in 10 mM Tris (pH 8.0). |

References

-

Huang, Z., et al. (2002). Selenium derivatization of nucleic acids for crystallography.[1][4][5][6][7][8]Journal of the American Chemical Society . [Link]

-

Sheng, J., & Huang, Z. (2010).[1][4][6] Selenium derivatization of nucleic acids for X-ray crystal-structure and function studies.[4][5][6][7][8][9]Chemistry & Biodiversity . [Link]

-

Egli, M., et al. (2007). Crystal structure of a Se-modified DNA octamer.Nucleic Acids Research . [Link]

-

Salon, J., et al. (2007). Synthesis of a 2'-Se-Thymidine Phosphoramidite and Its Incorporation into Oligonucleotides.Organic Letters . [Link]

-

Misra, S., et al. (2015). Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment.[10]Nutrients . [Link][11]

Sources

- 1. Selenium derivatization of nucleic acids for X-ray crystal-structure and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical synthesis of selenium-modified oligoribonucleotides and their enzymatic ligation leading to an U6 SnRNA stem-loop segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: High-Affinity Nucleoside Transporter Characterization via Se/S-NBMPR Competitive Binding

Executive Summary & Biological Context

The Se-NBMPR competitive binding assay (often used interchangeably with the standard S-NBMPR or simply NBMPR assay) is the gold-standard method for quantifying Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1) abundance and affinity.

NBMPR (S-(4-Nitrobenzyl)-6-thioinosine) is a high-affinity, specific inhibitor of ENT1 (

This guide details the competitive binding workflow using tritiated [³H]NBMPR as the radioligand to screen novel compounds or quantify ENT1 density.

Key Mechanistic Principle

ENT1 facilitates the passive diffusion of nucleosides (adenosine, uridine) across cell membranes. NBMPR binds to the outward-facing conformation of ENT1, locking the transporter and preventing substrate translocation. In a competitive assay, a non-radioactive test compound competes with [³H]NBMPR for the orthosteric site.

Figure 1: Competitive equilibrium at the ENT1 orthosteric site. Signal decreases as the concentration of the Test Compound increases.

Materials & Reagents

Critical Buffer Components

The choice of buffer is critical to maintain transporter stability and prevent ligand depletion.

-

Assay Buffer (Standard): 10 mM Tris-HCl, 100 mM KCl, 0.1 mM MgCl₂, pH 7.4 at 25°C.

-

Note: Phosphate buffers are generally avoided as high phosphate can occasionally interfere with nucleoside transporter conformation.

-

-

Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

Radioligand & Competitors

| Reagent | Specification | Role |

| [³H]NBMPR | Specific Activity: 15–30 Ci/mmol | Radiotracer. Concentration used is typically equal to its |

| Non-radioactive NBMPR | 10 µM Stock in DMSO | Defines "Non-Specific Binding" (NSB). |

| Test Compounds | Serial dilutions in Assay Buffer | The "Unknowns" being screened. |

Hardware

-

Harvester: 96-well vacuum manifold (e.g., PerkinElmer Filtermate or Brandel).

-

Filters: Glass fiber filters (Whatman GF/B or GF/C).

-

Pre-treatment: Soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour prior to use. This reduces the hydrophobic binding of NBMPR to the glass fibers, lowering background noise.

-

Experimental Protocols

Protocol A: Membrane Preparation (Crucial Pre-step)

Why: Whole cells contain endogenous nucleosides (adenosine) that will compete with NBMPR, skewing results. Membranes must be washed free of these cytosolic contaminants.

-

Harvest Cells: Scrape cells (e.g., HEK293-hENT1) in ice-cold PBS.

-

Lysis: Resuspend pellet in hypotonic lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) containing protease inhibitors. Incubate on ice for 20 min.

-

Homogenization: Pass through a 27G needle or use a Dounce homogenizer (10-15 strokes).

-

Centrifugation 1: Spin at 1,000 x g for 10 min (4°C) to remove nuclei/debris. Save supernatant.

-

Centrifugation 2: Spin supernatant at 40,000 x g for 30 min (4°C) to pellet membranes.

-

Wash: Resuspend pellet in Assay Buffer and re-spin (40,000 x g). Repeat twice to ensure removal of endogenous adenosine.

-

Storage: Resuspend final pellet in Assay Buffer (approx. 1–2 mg/mL protein). Flash freeze or use immediately.

Protocol B: Competitive Binding Assay

Objective: Determine the

Workflow Diagram:

Figure 2: Step-by-step liquid handling workflow for the competitive binding assay.

Detailed Steps:

-

Plate Setup: Use a 96-well polypropylene plate. Total volume = 200 µL per well.

-

Add Competitor: Add 50 µL of Test Compound (10 concentrations, e.g.,

M to-

Control 1 (Total Binding): Add 50 µL buffer instead of competitor.

-

Control 2 (Non-Specific Binding): Add 50 µL of 10 µM cold NBMPR.

-

-

Add Radioligand: Add 50 µL of [³H]NBMPR.

-

Target Final Concentration: ~0.5 nM (Must be verified against specific batch activity).

-

-

Initiate: Add 100 µL of Membrane Suspension (typically 5–20 µg protein/well).

-

Incubation: Shake gently for 1 minute, then incubate stationary for 60 minutes at room temperature (22–25°C) .

-

Note: Equilibrium is slower at 4°C. Room temp is standard for ENT1.

-

-

Termination:

-

Pre-wet the GF/B filters (soaked in 0.3% PEI) with wash buffer.

-

Apply vacuum and harvest plate contents onto filters.

-

Wash rapidly (3 x 2 mL) with ice-cold Wash Buffer. Speed is key here to prevent dissociation of the bound complex.

-

-

Counting: Dry filters, add scintillant (e.g., Microscint-20), and count on a beta-counter (e.g., TopCount).

Data Analysis & Interpretation

Calculate Specific Binding

-

Quality Check: Specific binding should be >80% of Total Binding. If NSB is high (>30%), check filter blocking (PEI) or reduce membrane concentration.

Determine

Plot % Specific Binding (Y-axis) vs. Log[Competitor] (X-axis). Fit the data to a non-linear regression model (sigmoidal dose-response):

Calculate (Cheng-Prusoff Correction)

The

- : Determined from curve.

- : Concentration of [³H]NBMPR used (e.g., 0.5 nM).

- : Dissociation constant of [³H]NBMPR (determined previously via Saturation Binding, typically 0.2–0.5 nM for hENT1).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Non-Specific Binding (NSB) | Ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI. Use GF/B filters. |

| Low Signal (Total Binding) | Inactive membranes or degradation. | Avoid freeze-thaw cycles. Ensure protease inhibitors were used during prep. |

| Steep Hill Slope (> 1.2) | Ligand Depletion. | Check if Total Binding counts represent >10% of total added radioactivity. If so, reduce protein amount. |

| Shallow Hill Slope (< 0.8) | Negative Cooperativity or Heterogeneity. | ENT1 may have different glycosylation states affecting binding, or presence of ENT2 (lower affinity). |

References

-

Jarvis, S. M., et al. (1982). "Nitrobenzylthioinosine binding to the erythrocyte nucleoside transporter." Biochemical Journal, 208(1), 83–88.

-

Ward, J. L., et al. (2000). "Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2." Journal of Biological Chemistry, 275(12), 8375–8381.

-

Endres, C. J., & Unadkat, J. D. (2005). "Residues Met89 and Ser160 in the human equilibrative nucleoside transporter 1 affect its affinity for adenosine, guanosine, S6-(4-nitrobenzyl)-mercaptopurine riboside, and dipyridamole."[2] Molecular Pharmacology, 67(3), 837–844.[2]

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.

-

Wright, N. J., & Lee, S. Y. (2019). "Structures of human ENT1 in complex with adenosine reuptake inhibitors." Nature Structural & Molecular Biology, 26, 599–606.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of Se-(p-Nitrobenzyl)-6-selenoinosine in Solution

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Se-(p-Nitrobenzyl)-6-selenoinosine (CAS 40144-12-5)[1]. This document is designed for researchers, scientists, and drug development professionals who utilize this potent nucleoside analog in their experiments. As an analog of the well-known equilibrative nucleoside transporter (ENT) inhibitor S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)[2][3][4], this selenium-containing compound offers unique properties for therapeutic research and structural biology applications[5].

However, the presence of a selenium atom, specifically in a selenide (selenoether) linkage, makes the molecule susceptible to oxidation. This guide provides in-depth, field-proven insights and protocols to help you maintain the integrity of your compound in solution, ensuring the reliability and reproducibility of your results.

Section 1: Understanding the Problem - The Mechanism of Oxidation

The primary stability concern for Se-(p-Nitrobenzyl)-6-selenoinosine in solution is the oxidation of the selenium atom. Organoselenium compounds are readily oxidized, and the selenide moiety in your compound is no exception.[6] The oxidation typically occurs in a stepwise manner, converting the selenide first to a selenoxide and potentially further to a selenone .

The initial oxidation to a selenoxide is the most common and experimentally relevant degradation pathway. This conversion introduces an oxygen atom to the selenium, significantly increasing the molecule's polarity and altering its steric and electronic properties. This can lead to a partial or complete loss of biological activity.

Caption: Oxidation pathway of the selenide moiety.

Key factors that accelerate this unwanted oxidation include:

-

Atmospheric Oxygen: Dissolved oxygen in solvents is a primary culprit in autoxidation.[7]

-

Reactive Oxygen Species (ROS): Experimental systems that generate ROS (e.g., certain cell lines, addition of H₂O₂) can rapidly degrade the compound.[8][9]

-

Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidation.[10][11]

-

Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation.[10][11]

-

Transition Metal Ions: Trace metal contaminants in buffers or reagents can act as catalysts for oxidation.[10]

-

pH: Extremes in pH can influence the rate of degradation.[11][12]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: My experimental results are inconsistent. Could oxidation of my Se-(p-Nitrobenzyl)-6-selenoinosine be the cause?

Answer: Yes, this is a very likely cause. The formation of the selenoxide derivative alters the molecule's structure and polarity, which can drastically reduce its ability to bind to its target, such as the ENT1 transporter. If the degree of oxidation varies between solution preparations or changes over the course of an experiment, you will observe poor reproducibility and a perceived loss of potency.

FAQ 2: How should I prepare and store my primary stock solution to ensure maximum stability?

Answer: The solid, crystalline form of the compound is significantly more stable than any solution.[2] For your primary stock, we recommend dissolving the solid in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The sulfur analog shows good solubility in these solvents.[2]

Crucially, follow these steps:

-

Use a brand new, sealed bottle of anhydrous solvent.

-

Before opening, gently purge the headspace of the solvent bottle with an inert gas (Argon or high-purity Nitrogen).

-

Weigh the solid compound in a vial, then purge the vial with the same inert gas.

-

Add the solvent to the solid, cap tightly, and vortex to dissolve.

-

Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure.

-

Store these aliquots at -80°C for long-term stability. A storage temperature of -20°C is acceptable for shorter periods.[2]

FAQ 3: I need to use the compound in an aqueous buffer for my experiment. What are the best practices?

Answer: Aqueous solutions are where the risk of oxidation is highest. The sulfur analog is noted to be sparingly soluble and less stable in aqueous buffers, a characteristic shared by many similar compounds.[2] We do not recommend storing aqueous solutions.[2]

Follow this workflow for every experiment:

-

Prepare a Degassed Buffer: Before adding the compound, thoroughly degas your aqueous buffer. This can be done by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes on ice. This removes dissolved oxygen.

-

Thaw a Stock Aliquot: Rapidly thaw one of your frozen DMSO stock aliquots immediately before use.

-

Dilute and Mix: Dilute the stock into the cold, degassed buffer to your final working concentration. Mix gently but thoroughly.

-

Use Immediately: Use the freshly prepared aqueous solution without delay.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. S-(4-Nitrobenzyl)-6-thioinosine (NBTI, NBMPR) | CAS 38048-32-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selenium-Based Fluorescence Probes for the Detection of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of pH on Melatonin Stability in Commercial Grape Juices: HPLC-FD Study – IJERT [ijert.org]

Technical Support Center: Enhancing the Aqueous Solubility of Selenonucleosides

Welcome to the technical support center for improving the solubility of selenonucleosides in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with these unique compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Selenonucleoside Solubility

Selenonucleosides, which are nucleoside analogs where a selenium atom replaces an oxygen or sulfur atom, are a promising class of compounds in therapeutic research, particularly for their antiviral and anticancer properties.[1][2][3][4][5] However, their unique chemical structure, characterized by the larger atomic radius and distinct electronic properties of selenium, often leads to poor aqueous solubility.[1][6] This can present a significant hurdle in early-stage drug discovery and development, impacting everything from initial screening assays to formulation for in vivo studies.[7][8]

This guide provides a systematic approach to understanding and overcoming these solubility challenges, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my selenonucleosides not dissolving in standard aqueous buffers like PBS or Tris?

A1: The limited solubility of many selenonucleosides in neutral aqueous buffers is often due to their molecular structure. Like many nucleoside analogs, they can be hydrophobic, and the introduction of a selenium atom can further influence their solubility characteristics.[1][3] Several factors contribute to this:

-

High Lipophilicity: Many newly discovered chemical entities, including nucleoside analogs, tend to be lipophilic, which leads to poor aqueous solubility.[7][8]

-

Crystalline Structure: The solid-state properties of your compound play a crucial role. A stable crystalline form will require more energy to dissolve than an amorphous one.[9][10]

-

Molecular Weight: Larger molecules can be more challenging for solvent molecules to surround and solvate effectively.[11]

It is a common issue for novel compounds, with estimates suggesting that up to 90% of molecules in the discovery pipeline are poorly water-soluble.[7][8]

Q2: I've been advised to use a co-solvent. How do I choose the right one and what concentration should I use?

A2: Using a co-solvent is a highly effective and common technique to increase the solubility of nonpolar drugs.[9] Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for your lipophilic selenonucleoside.[]

Choosing a Co-solvent:

Commonly used, low-toxicity co-solvents suitable for many biological assays include:

-

Dimethyl Sulfoxide (DMSO): An excellent aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[13] It is often the first choice for creating stock solutions.

-

Ethanol: A water-miscible organic solvent frequently used in formulations.[9]

-

Polyethylene Glycols (PEGs): Such as PEG 300 or PEG 400, are effective solubilizers.[7]

-

Propylene Glycol: Another common choice, particularly for parenteral formulations.[9]

Recommended Starting Concentrations:

The goal is to use the minimum amount of co-solvent necessary to achieve dissolution while minimizing potential biological effects from the solvent itself.

| Co-solvent | Typical Starting Concentration in Final Assay | Maximum Recommended Concentration (Cell-based Assays) |

| DMSO | 0.1% - 1% (v/v) | < 0.5% (can vary by cell line) |

| Ethanol | 1% - 5% (v/v) | < 1% |

| PEG 300/400 | 5% - 20% (v/v) | Varies, generally higher tolerance than DMSO/Ethanol |

Workflow for Using a Co-solvent:

The recommended procedure involves first dissolving the compound in the pure co-solvent to create a concentrated stock solution, and then diluting this stock into the aqueous buffer.[14]

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Compound Precipitates Out of Solution After Dilution from Organic Stock.

This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer. The sudden change in solvent polarity can cause the compound to crash out of solution.

Root Cause Analysis and Solutions:

-

Kinetic vs. Thermodynamic Solubility: You are likely observing the difference between kinetic solubility (the concentration at which a compound starts to precipitate from a supersaturated solution) and thermodynamic solubility (the true equilibrium solubility).[10]

-

Solution 1: Optimize the Dilution Process:

-

Warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) before adding the stock solution can sometimes help.

-

Vortex During Addition: Add the stock solution dropwise to the buffer while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that can initiate precipitation.

-